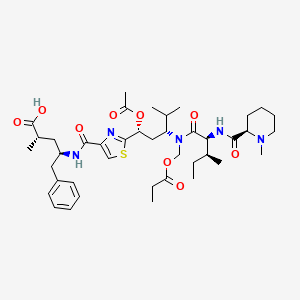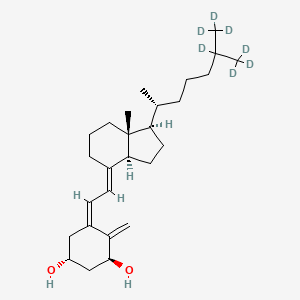![molecular formula C55H101F3N15O17P B12426853 [pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
[pThr3]-CDK5 Substrate (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[pThr3]-CDK5 Substrate (TFA) is a synthetic peptide used in scientific research, particularly in the study of cyclin-dependent kinase 5 (CDK5) activity. CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. The peptide [pThr3]-CDK5 Substrate (TFA) is designed to mimic the natural substrates of CDK5, allowing researchers to investigate the kinase’s activity and its role in different biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [pThr3]-CDK5 Substrate (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like [pThr3]-CDK5 Substrate (TFA) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves:
Automated SPPS: Automated systems perform the repetitive steps of SPPS, reducing manual labor and increasing throughput.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using mass spectrometry and other analytical methods to ensure purity and correct sequence.
化学反应分析
Types of Reactions
[pThr3]-CDK5 Substrate (TFA) can undergo various chemical reactions, including:
Phosphorylation: The threonine residue in the peptide can be phosphorylated by CDK5, which is a key reaction for studying kinase activity.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on CDK5 activity.
Common Reagents and Conditions
Phosphorylation: Kinase assays typically use adenosine triphosphate (ATP) as a phosphate donor and require specific buffer conditions (e.g., Tris-HCl, MgCl2).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce specific amino acid substitutions.
Major Products Formed
Phosphorylated Peptide: The primary product of phosphorylation reactions.
Oxidized or Reduced Peptide: Products of oxidation or reduction reactions, respectively.
Mutant Peptides: Peptides with specific amino acid substitutions.
科学研究应用
[pThr3]-CDK5 Substrate (TFA) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of peptides.
Biology: Essential for investigating the role of CDK5 in neuronal development, synaptic plasticity, and other cellular processes.
Medicine: Helps in understanding the mechanisms of neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is implicated.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents targeting CDK5.
作用机制
The mechanism of action of [pThr3]-CDK5 Substrate (TFA) involves its interaction with CDK5. The peptide mimics the natural substrates of CDK5, allowing the kinase to phosphorylate the threonine residue. This phosphorylation event is crucial for studying CDK5 activity and its downstream effects. CDK5, when activated by its co-activator p35, phosphorylates the substrate, leading to changes in cellular signaling pathways and biological processes.
相似化合物的比较
Similar Compounds
[pSer]-CDK5 Substrate: A peptide with a serine residue instead of threonine, used to study CDK5 specificity.
[pTyr]-CDK5 Substrate: A peptide with a tyrosine residue, used for comparative studies with threonine and serine substrates.
Non-phosphorylated CDK5 Substrates: Peptides lacking phosphorylation sites, used as controls in kinase assays.
Uniqueness
[pThr3]-CDK5 Substrate (TFA) is unique due to its specific threonine residue, which is a preferred phosphorylation site for CDK5. This specificity allows for detailed studies of CDK5 activity and its role in various biological processes. The use of trifluoroacetic acid (TFA) as a counterion enhances the peptide’s stability and solubility, making it suitable for various experimental conditions.
属性
分子式 |
C55H101F3N15O17P |
|---|---|
分子量 |
1332.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N15O15P.C2HF3O2/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35;3-2(4,5)1(6)7/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI 键 |
QKAZHXZKNMQUIG-ZCKAZPTLSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



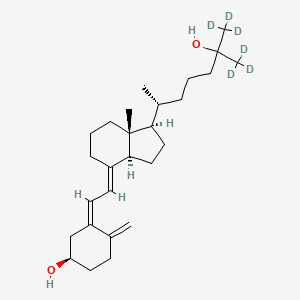


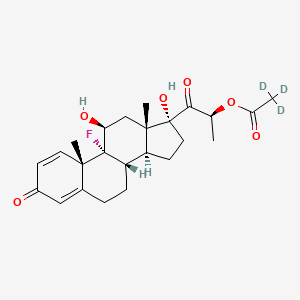


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
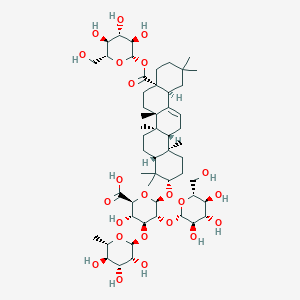
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
